REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].N1C=CC=CC=1.[C:15]1([NH:21][OH:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CCCCCC>C(Cl)Cl>[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4]([N:21]([OH:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:5]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at -70° to -55° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to -70°
|
Type
|
ADDITION
|
Details
|
During the addition the reaction mixture temperature
|
Type
|
CUSTOM
|
Details
|
rose to -55°
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for two hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with 100 ml of water, 100 ml of an aqueous 10% hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
WAIT
|
Details
|
by standing over magnesium sulfate for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The darkened mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a black residue
|
Type
|
FILTRATION
|
Details
|
the insolubles collected by filtration
|
Type
|
CUSTOM
|
Details
|
The insoluble material was recrystallized from hexane/ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(=O)N(C1=CC=CC=C1)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |